molecular formula C17H12ClF2N3O2 B10910632 N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10910632
M. Wt: 363.7 g/mol
InChI Key: KJNGYEARTXRRLO-UHFFFAOYSA-N
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Description

N~3~-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a difluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Difluorophenoxy Methyl Group: This step involves the reaction of a difluorophenol derivative with a suitable methylating agent, such as methyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~3~-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N3-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the chlorophenyl group.

    N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the difluorophenoxy methyl group.

    1-[(2,4-Difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Similar structure but lacks the chlorophenyl group.

Uniqueness

N~3~-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the chlorophenyl and difluorophenoxy methyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C17H12ClF2N3O2

Molecular Weight

363.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H12ClF2N3O2/c18-12-3-1-2-4-14(12)21-17(24)15-7-8-23(22-15)10-25-16-6-5-11(19)9-13(16)20/h1-9H,10H2,(H,21,24)

InChI Key

KJNGYEARTXRRLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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